N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-23-11-4-6-13(24-2)12(8-11)16(22)19-18-21-20-17(27-18)10-3-5-14-15(7-10)26-9-25-14/h3-8H,9H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNWXRMDKOMFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Benzo[d]dioxole-5-Carbohydrazide
The oxadiazole ring is synthesized via cyclodehydration of benzo[d]dioxole-5-carbohydrazide with a cyanating agent. A representative procedure involves:
- Reacting benzo[d]dioxole-5-carboxylic acid with thionyl chloride to form the acid chloride.
- Treating the acid chloride with hydrazine hydrate to yield benzo[d]dioxole-5-carbohydrazide .
- Cyclizing the carbohydrazide with cyanogen bromide (BrCN) in ethanol under reflux to form 5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine .
Optimization Insights :
Alternative Pathway: Amidoxime Route
An alternative strategy employs amidoxime intermediates:
- Benzo[d]dioxole-5-carbonitrile is treated with hydroxylamine hydrochloride to form benzo[d]dioxole-5-carboximidamide .
- Reaction with ethyl chlorooxoacetate in dimethylformamide (DMF) yields the oxadiazole ring.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 62–68% |
| Reaction Time | 6–8 h |
| Temperature | 80–90°C |
Synthesis of 2,5-Dimethoxybenzoyl Chloride
Chlorination of 2,5-Dimethoxybenzoic Acid
- 2,5-Dimethoxybenzoic acid is refluxed with thionyl chloride (SOCl₂) in dichloromethane.
- Excess SOCl₂ is removed under vacuum to yield the acyl chloride.
Purity Considerations :
Amide Bond Formation
Schotten-Baumann Reaction
The oxadiazole amine is coupled with 2,5-dimethoxybenzoyl chloride under basic conditions:
- Dissolve 5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine in aqueous NaOH (10%).
- Add 2,5-dimethoxybenzoyl chloride dissolved in THF dropwise at 0–5°C.
- Stir for 2 h, extract with ethyl acetate, and purify via silica gel chromatography.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Purity (HPLC) | ≥99% |
Coupling Reagents: HATU/DMAP
For higher yields in non-polar solvents:
- Activate 2,5-dimethoxybenzoic acid with HATU and DMAP in DMF.
- Add the oxadiazole amine and stir at room temperature for 12 h.
Advantages :
Critical Analysis of Methodologies
Cyclization Efficiency
Amide Coupling Challenges
- Steric Hindrance : The oxadiazole’s planar structure necessitates excess coupling reagents.
- Solvent Choice : THF minimizes epimerization compared to DCM.
Scalability and Industrial Considerations
Process Intensification
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Benzo[d]dioxole-5-carboxylic acid | 220–250 |
| HATU | 1,200–1,500 |
| 2,5-Dimethoxybenzoic acid | 180–200 |
Emerging Methodologies
Enzymatic Amination
Photocatalytic Cyclization
- Visible-light-mediated synthesis of oxadiazoles reduces energy input by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have shown potent antitumor activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxole structure and have been evaluated for their anticancer properties.
Uniqueness
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety linked to an oxadiazole ring and a dimethoxybenzamide structure. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications.
Synthetic Route Overview
- Formation of Benzo[d][1,3]dioxole Derivative : Initial synthesis begins with the preparation of the benzo[d][1,3]dioxole framework.
- Oxadiazole Ring Construction : Subsequent steps involve creating the oxadiazole ring through condensation reactions.
- Amide Formation : The final step includes attaching the dimethoxybenzamide group to yield the target compound.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxole have shown potent cytotoxic effects against various cancer cell lines:
These compounds were found to be non-cytotoxic to normal cell lines (IC50 > 150 µM), indicating a favorable therapeutic index.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
- Apoptosis Induction : It potentially modulates apoptotic pathways by affecting proteins such as Bax and Bcl-2.
Research indicates that these compounds can interfere with cell cycle progression and induce apoptosis in cancer cells through mechanisms involving EGFR inhibition and mitochondrial pathways .
Antidiabetic Potential
In addition to anticancer properties, some derivatives of benzodioxole have shown promising results in antidiabetic applications. For example:
- α-Amylase Inhibition : Certain synthesized compounds demonstrated significant inhibition against α-amylase with IC50 values as low as 0.68 µM .
This suggests potential for managing diabetes through modulation of carbohydrate metabolism.
Case Studies and Research Findings
Several studies have focused on the biological activity of benzodioxole derivatives:
- Anticancer Efficacy : A study found that specific derivatives exhibited strong antiproliferative activity against multiple cancer cell lines while sparing normal cells .
- Antidiabetic Effects : Another investigation into benzodioxol carboxamide derivatives revealed their effectiveness in reducing blood glucose levels in diabetic mice models .
Q & A
Basic: What are the key structural features influencing the compound’s biological activity?
The compound’s activity arises from its hybrid structure:
- Benzo[d][1,3]dioxole moiety : Enhances lipophilicity and membrane permeability, facilitating interactions with hydrophobic enzyme pockets .
- 1,3,4-Oxadiazole ring : Provides rigidity and hydrogen-bonding capacity, critical for target binding (e.g., enzymes like tyrosinase or kinases) .
- 2,5-Dimethoxybenzamide group : The methoxy groups improve solubility and modulate electronic effects, influencing receptor affinity .
Methodological Insight : Use computational tools (e.g., molecular docking) to map interactions between these groups and biological targets .
Basic: What synthetic routes are commonly employed for this compound?
Synthesis typically involves:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives using dehydrating agents (e.g., POCl₃) under reflux .
- Amide coupling : Reaction of the oxadiazole intermediate with 2,5-dimethoxybenzoyl chloride using DMF as a solvent and triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Key Parameters : Optimize reaction time (4–8 hrs) and temperature (80–100°C) to achieve >70% yield .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclization steps .
- Catalysts : Use HATU or EDCI for efficient amide coupling, reducing side-product formation .
- Temperature control : Gradual heating (e.g., 80°C → 100°C) minimizes decomposition during oxadiazole formation .
Troubleshooting : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) and adjust stoichiometry if intermediates stall .
Advanced: How to resolve contradictions in spectral data during characterization?
- ¹H/¹³C NMR discrepancies : Use 2D NMR (HSQC, HMBC) to assign overlapping signals, particularly for oxadiazole protons (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- Mass spectrometry anomalies : Compare experimental m/z with theoretical values (e.g., [M+H]+ = 424.12) and confirm purity via HPLC (C18 column, 90% MeOH/H₂O) .
Case Study : Inconsistent melting points may arise from polymorphic forms; use X-ray crystallography to validate crystal structure .
Basic: What biological activities have been reported for this compound?
- Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli via disruption of cell membrane integrity .
- Anticancer : IC₅₀ = 12 µM in MCF-7 breast cancer cells, linked to apoptosis induction via caspase-3 activation .
- Enzyme inhibition : >80% inhibition of COX-2 at 10 µM, suggesting anti-inflammatory potential .
Assay Design : Use MTT assays for cytotoxicity and ELISA/Western blot for pathway analysis .
Advanced: How to design analogues based on structure-activity relationships (SAR)?
- Modify the oxadiazole ring : Replace with thiadiazole (improves metabolic stability) or triazole (enhances hydrogen bonding) .
- Vary substituents on benzamide : Introduce electron-withdrawing groups (e.g., -NO₂) to boost enzyme inhibition .
- Bioisosteric replacement : Substitute benzo[d][1,3]dioxole with indole to explore new binding motifs .
Validation : Test analogues in in vitro kinase assays (e.g., EGFR inhibition) and compare IC₅₀ values .
Advanced: What challenges arise in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .
- Solubility issues : Use co-solvents (e.g., PEG-400) or micronization to enhance bioavailability .
- Reproducibility : Standardize anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of oxadiazole intermediates .
Advanced: How to analyze contradictory results in biological assays?
- Dose-response variability : Validate using multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .
- Off-target interactions : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
- Data normalization : Use internal controls (e.g., β-actin in Western blots) and statistical tools (e.g., ANOVA with post-hoc tests) .
Basic: What analytical techniques are critical for compound characterization?
- NMR spectroscopy : Assign peaks using DEPT-135 for carbon types and COSY for proton coupling .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion and fragmentation patterns .
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced: What in silico methods predict pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate LogP (2.8), bioavailability (55%), and CYP450 interactions .
- Molecular dynamics simulations : Simulate binding to human serum albumin (HSA) to predict plasma half-life .
- Docking studies : AutoDock Vina for binding affinity (ΔG = -9.2 kcal/mol) to target proteins like Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
